Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate
Overview
Description
“Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate” is a chemical compound with the molecular formula C13H15ClO2 . It is a derivative of cyclopentanecarboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C13H15ClO2 . The exact structure would require more specific information or a detailed spectroscopic analysis.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 238.71 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional information or resources.Scientific Research Applications
1. Ethylene Inhibition and Plant Growth Regulation
1-Methylcyclopropene (1-MCP) A Review
1-MCP is explored for its role in inhibiting ethylene effects in a range of fruits, vegetables, and floriculture crops, highlighting its potential for major advances in understanding the role of ethylene in plants. Effective concentrations are low, and the compound has varied effects on respiration, ethylene production, and other plant physiological aspects. This review compiles technological uses for 1-MCP, aiming to define areas for further study (Blankenship & Dole, 2003).
2. Environmental Toxicity and Mechanisms in Aquatic Organisms
The Toxic Effects of Chlorophenols and Associated Mechanisms in Fish This literature review discusses the environmental persistence of Chlorophenols (CPs) and their accumulation leading to toxic effects in aquatic organisms, including oxidative stress, immune system disruption, endocrine function interference, and potential for cancer promotion. The review highlights CPs' direct and indirect toxic mechanisms, emphasizing the need for understanding CP toxicity to protect aquatic life (Ge et al., 2017).
3. Analytical and Biopolymer Research
Xylan Derivatives and Their Application Potential This review discusses the chemical modification of xylan into biopolymer ethers and esters with specific properties for potential applications in drug delivery and as additives in various industries. It covers the synthesis of novel xylan esters and their analytical characterization, pointing out their application potential based on structure-property relationships (Petzold-Welcke et al., 2014).
Properties
IUPAC Name |
methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-16-12(15)13(8-2-3-9-13)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZVZVCCDBEHMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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